molecular formula C16H8O6 B130006 Anthraquinone-2,3-dicarboxylic Acid CAS No. 27485-15-0

Anthraquinone-2,3-dicarboxylic Acid

Cat. No. B130006
CAS RN: 27485-15-0
M. Wt: 296.23 g/mol
InChI Key: PSHVQIKBLXBIQJ-UHFFFAOYSA-N
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Description

Anthraquinone-2,3-dicarboxylic acid is a derivative of anthraquinone, which is a well-known compound with a polycyclic aromatic structure that includes two ketone functionalities. While the provided papers do not directly discuss anthraquinone-2,3-dicarboxylic acid, they do provide insights into similar compounds, such as anthraquinone-2-carboxylic acid (AQ-2-COOH) and other anthraquinone derivatives, which can be used to infer properties and behaviors of the 2,3-dicarboxylic acid variant.

Synthesis Analysis

The synthesis of anthraquinone derivatives can be achieved through various methods. For instance, electrocarboxylation has been proposed as a synthetic route for producing anthraquinone carboxylic acids, as demonstrated in the production of 9,10-anthraquinone-2-ethanoic acid (AQEA) from halogenated anthraquinones . This method involves the use of an electrolyte and a sacrificial anode in a suitable solvent, such as N,N-dimethylformamide (DMF). The selectivity of this process for AQEA was found to range from 32 to 40%, depending on the halogenated precursor used.

Molecular Structure Analysis

The molecular structure of anthraquinone derivatives can be complex and varies depending on the substitution pattern on the anthraquinone core. Single-crystal analyses of transition metal complexes based on anthraquinone dicarboxylate ligands have revealed one-dimensional chains and three-dimensional structures formed through hydrogen bonding . These structural analyses are crucial for understanding the molecular geometry and potential intermolecular interactions of anthraquinone derivatives.

Chemical Reactions Analysis

Anthraquinone derivatives can participate in various chemical reactions, including coordination with transition metals to form complexes with interesting properties, such as photocatalytic activity . These complexes can catalyze visible-light-driven air-oxidation reactions under mild conditions, demonstrating the reactivity of anthraquinone carboxylates in the presence of light and transition metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthraquinone derivatives can be studied using various spectroscopic and surface analysis techniques. For example, the adsorption state of AQ-2-COOH on alumina surfaces was characterized using inelastic electron tunneling spectroscopy, infrared reflection absorption spectroscopy, X-ray photoelectron spectroscopy, and atomic force microscopy . These studies revealed that AQ-2-COOH can be adsorbed as a uniform film of anions or as micron-sized particles of neutral molecules, depending on the concentration of the solution from which it is deposited. Such analyses provide insights into the surface interactions and adsorption behaviors of anthraquinone carboxylic acids.

Scientific Research Applications

Applications in Medicinal Chemistry

Anthraquinones, including anthraquinone-2,3-dicarboxylic acid, are recognized for their broad applications in medicinal chemistry. They have historically been used for their antimicrobial, anti-inflammatory, and laxative properties. In modern therapeutic contexts, anthraquinones are being explored for their potential in treating conditions like constipation, arthritis, multiple sclerosis, and cancer. However, the safety of anthraquinones, particularly in laxatives, has been a subject of critical reassessment due to concerns about the quinone moiety in their structure (Malik & Müller, 2016).

Coordination Chemistry and Its Applications

The diverse applications of anthraquinone in coordination chemistry are driven by its significant physical and biological properties. Anthraquinone derivatives have been integrated into various research domains, including self-assembled systems, coordination polymers, metal-organic frameworks, and their interactions with both d- and f-block metal ions. These compounds are also applied in biological and chemosensing disciplines, leveraging their unique electronic and redox properties (Langdon-Jones & Pope, 2014).

Anti-Inflammatory and Antinociceptive Activities

Anthraquinone-2-carboxylic acid has demonstrated significant anti-inflammatory and antinociceptive activities in various experimental models. It has been effective in ameliorating symptoms of gastritis, edema, and abdominal pain without showing toxic effects. This compound suppresses the expression of inflammatory genes and inhibits the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways, indicating its potential as an effective component in managing inflammation and pain (Park et al., 2016).

Energy Storage Applications

Exploring the use of anthraquinone derivatives in energy storage, researchers have investigated their potential as electrolyte candidates in aqueous redox flow batteries. The tunable chemical properties and rapid redox kinetics of these compounds make them suitable for large-scale energy storage applications (Gerhardt et al., 2016).

Antibacterial Activity

Certain anthraquinone derivatives have shown antibacterial activity against pathogenic bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. These findings highlight the potential of anthraquinones in developing new antibacterial agents (Nurbayti et al., 2022).

Anticancer Research

Anthraquinone derivatives have been studied for their anticancer properties. For instance, synthetic derivatives like 1,3-dihydroxy-9,10-anthraquinone-2- carboxylic acid (DHAQC) have shown cytotoxic effects on cancer cells, including the induction of cell cycle arrest and apoptosis in breast cancer cell lines. Such studies provide insights into the potential of anthraquinones as chemotherapeutic agents (Yeap et al., 2015).

Safety And Hazards

While a specific safety data sheet was not found, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Anthraquinone-2,3-dicarboxylic acid has potential applications in the field of energy storage, particularly in the development of lithium-ion batteries . Its use in the synthesis of metal-organic frames (MOFs) as cathodes for lithium-ion batteries shows promise for future research and development .

properties

IUPAC Name

9,10-dioxoanthracene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O6/c17-13-7-3-1-2-4-8(7)14(18)10-6-12(16(21)22)11(15(19)20)5-9(10)13/h1-6H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHVQIKBLXBIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394930
Record name Anthraquinone-2,3-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthraquinone-2,3-dicarboxylic Acid

CAS RN

27485-15-0
Record name Anthraquinone-2,3-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthraquinone-2,3-dicarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
N Tada, Y Ikebata, T Nobuta, S Hirashima… - Photochemical & …, 2012 - pubs.rsc.org
Direct aerobic photo-oxidative syntheses of aromatic methyl esters from methyl aromatics using anthraquinone-2,3-dicarboxylic acid as organophotocatal ... - Photochemical & Photobiological …
Number of citations: 40 pubs.rsc.org
M Lai, D Zhang, F Chen, X Lin, A Qiu, C Lei, J Liang… - Batteries, 2023 - mdpi.com
Quinone organic materials are promising electrodes for the next lithium-ion batteries (LIBs) owing to their versatile molecular designs, high theoretical capacity, flexibility, sustainability, …
Number of citations: 3 www.mdpi.com
JD Furman, RP Burwood, M Tang… - Journal of Materials …, 2011 - pubs.rsc.org
Five novel inorganic–organic framework compounds containing the organic chromophore ligand anthraquinone-2,3-dicarboxylic acid (abbreviated H2AQDC) and calcium (CaAQDC), …
Number of citations: 21 pubs.rsc.org
FC Whitmore, FL Carnahan - Journal of the American Chemical …, 1929 - ACS Publications
The purposes of the present research were to make available mercurated carboxylic acids of relatively highmolecular weight and to studyfurther the replacement of one of two ortho …
Number of citations: 14 pubs.acs.org
W Qiao, F Wang, D Zou, X Wan - Synthetic metals, 2009 - Elsevier
A new series of four fluorene-thiophene copolymers, PF-co-2%TAQI, PF-co-5%TAQI, PF-co-10%TAQI and PF-co-15%TAQI, were synthesized by the Suzuki cross-coupling …
Number of citations: 3 www.sciencedirect.com
GX Li, SB Haderlein - 2023 - meetingorganizer.copernicus.org
Natural Organic Matter (NOM) shows both oxidizing and reducing capabilities through its quinone/hydroquinone functional groups and takes part in various geochemically redox …
Number of citations: 2 meetingorganizer.copernicus.org
AV Borisov, DE Efimov, NE Galanin… - Russian Journal of …, 2017 - Springer
Copper, cobalt, and nickel complexes with А3В, ААВВ и АВАВ unsymmetrical porphyrazines have been synthesized via the reaction between 3,6-di(hexadecyloxy)phthalonitrile (…
Number of citations: 1 link.springer.com
S Sun, J Desper - Tetrahedron, 1998 - Elsevier
We report the regioselective synthesis of 6-amino-2,3-anthracenedimethanol (2) beginning from commercially available 2,3-dimethylanthraquinone. The more reactive 9- and 10- …
Number of citations: 6 www.sciencedirect.com
AV Borisov, MV Korel'Chuk, NE Galanin… - Russian Journal of …, 2014 - Springer
Interaction of 3,6-di(hexadecyloxy)phthalonitrile with tetrachlorophthalonitrile and lutetium chloride in alcoholic medium yields lutetium complexes with asymmetric phthalocyanines. …
Number of citations: 4 link.springer.com
AV Borisov, NE Galanin, GP Shaposhnikov - Russian Journal of General …, 2019 - Springer
Cross-coupling of 4,5-diphenoxyphthalonitrile or 4,5-bis(phenylsulfanyl)phthalonitrile (component A) with imide of anthraquinone-2,3-dicarboxylic acid (component B) in the presence of …
Number of citations: 3 link.springer.com

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